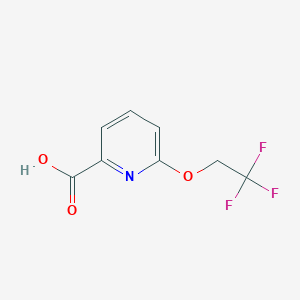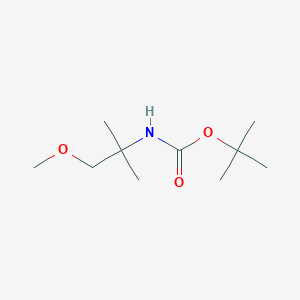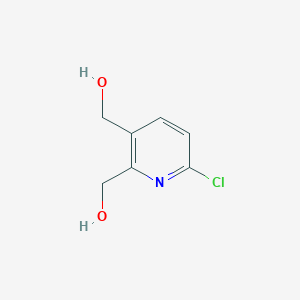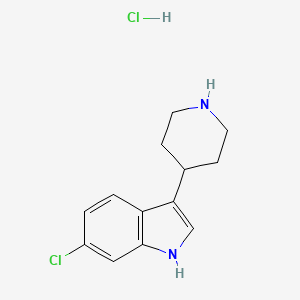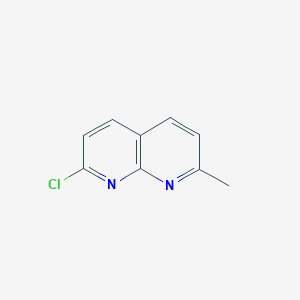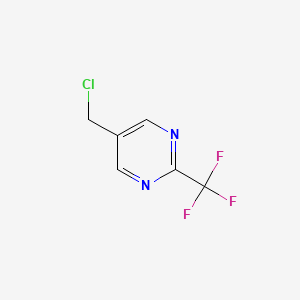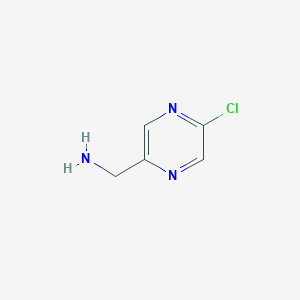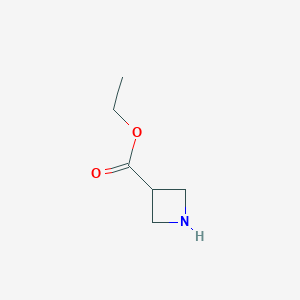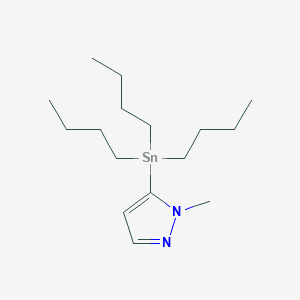
1-Methyl-5-(tributylstannyl)-1H-pyrazole
Overview
Description
1-Methyl-5-(tributylstannyl)-1H-pyrazole is an organotin compound featuring a pyrazole ring substituted with a methyl group at the first position and a tributylstannyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(tributylstannyl)-1H-pyrazole can be synthesized through the stannylation of 1-methyl-1H-pyrazole. The typical synthetic route involves the reaction of 1-methyl-1H-pyrazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(tributylstannyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Electrophiles such as halogens or alkyl halides in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Substitution Reactions: Various substituted pyrazoles depending on the electrophile used.
Oxidation Reactions: Tin oxides or other oxidized tin compounds.
Coupling Reactions: Biaryl or other coupled products.
Scientific Research Applications
1-Methyl-5-(tributylstannyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Materials Science: Potential use in the development of new materials with unique properties due to the presence of the stannyl group.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Catalysis: The stannyl group can act as a ligand in catalytic processes, enhancing the reactivity and selectivity of certain reactions.
Mechanism of Action
The mechanism of action of 1-methyl-5-(tributylstannyl)-1H-pyrazole largely depends on the specific reaction it is involved in. In cross-coupling reactions, the stannyl group facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The pyrazole ring can also participate in coordination with metal catalysts, influencing the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
- 1-Methyl-5-(tributylstannyl)-1H-imidazole
- 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
- 2-(Tributylstannyl)pyrimidine
Comparison: 1-Methyl-5-(tributylstannyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and applications
Properties
IUPAC Name |
tributyl-(2-methylpyrazol-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFBHJAGBFBLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619098 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170682-50-5 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170682-50-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
